molecular formula C11H11N B167970 1,3-Dimethylisoquinoline CAS No. 1721-94-4

1,3-Dimethylisoquinoline

Cat. No. B167970
CAS RN: 1721-94-4
M. Wt: 157.21 g/mol
InChI Key: SNQSGKQEGKHJCZ-UHFFFAOYSA-N
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Description

1,3-Dimethylisoquinoline is an organic compound with the chemical formula C11H11N . It is a derivative of the heterocyclic compound isoquinoline, which contains a fused benzene and pyridine ring . It is commonly used as a building block in organic synthesis and is known for its use in the formation of pharmaceuticals, agrochemicals, and other fine chemicals .


Synthesis Analysis

The synthesis of 1,3-Dimethylisoquinoline has been reported in several studies . For instance, one study described the synthesis of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3 (2H,4H)-dione as potential alpha 2B receptor antagonists .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethylisoquinoline consists of a fused benzene and pyridine ring, with two methyl groups attached to the isoquinoline ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Dimethylisoquinoline are not widely reported, isoquinoline derivatives have been studied for their reactivity . For instance, tetrahydroisoquinolines, a group of compounds that 1,3-Dimethylisoquinoline belongs to, have been found to form ions similar to MPP+, a well-known neurotoxin .


Physical And Chemical Properties Analysis

1,3-Dimethylisoquinoline has a molecular weight of 157.21174 and a molecular formula of C11H11N . It has a boiling point of 264.8°C at 760mmHg and a flash point of 108.9°C . The density of 1,3-Dimethylisoquinoline is 1.052g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

1,3-Dimethylisoquinoline has been used in various synthetic and chemical processes. It has been successfully metalated using different agents, leading to the creation of 1-alkalimethyl derivatives. These derivatives have been condensed with a variety of electrophiles, yielding alcohols, enols, enamines, and alkyl compounds in good to excellent yields (Kaiser & McClure, 1979). Additionally, a C–H activation/alkenylation strategy involving 1,3-dimethylisoquinoline was reported as an efficient shortcut in the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, demonstrating its role in simplifying synthetic routes (Fonzo, Vargas, & Kaufman, 2019).

Medicinal Chemistry and Pharmacology

1,3-Dimethylisoquinoline derivatives have shown potential in medicinal chemistry. The total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline, derived from phloroacetophenone, has been achieved. These compounds exhibited cytotoxic activity, indicating their potential use in pharmacological applications (Kaufman et al., 2018).

Complexation with Lanthanides

1,3-Dimethylisoquinoline derivatives have been synthesized with functionalities that allow for efficient chemistry at various positions on the isoquinoline ring. These derivatives, including 1,3-dibromomethylisoquinoline, have been identified as valuable intermediates for synthesizing ligands for lanthanide complexation, highlighting their utility in inorganic chemistry and materials science (Caillé, Buron, Tóth, & Suzenet, 2011).

Solar Cell Enhancement

The synthesis and characterization of ionic liquids, including 1,3-disulfonic acid imidazolium hydrogen sulfate, have been explored. These ionic liquids, containing functional groups related to 1,3-dimethylisoquinoline, have been used as catalysts for preparing hexahydroquinolines, which are significant in enhancing the photoelectric conversion efficiency of dye-sensitized solar cells (Zare et al., 2013).

Future Directions

The future research directions for 1,3-Dimethylisoquinoline could involve further exploration of its potential pharmacological properties . For instance, it could be studied for its potential as an alpha 2B-adrenergic receptor antagonist .

properties

IUPAC Name

1,3-dimethylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQSGKQEGKHJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169208
Record name 1,3-Dimethylisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylisoquinoline

CAS RN

1721-94-4
Record name 1,3-Dimethylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-94-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethylisoquinoline
Source ChemIDplus
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Record name 1,3-Dimethylisoquinoline
Source EPA DSSTox
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Record name 1,3-dimethylisoquinoline
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Record name 1,3-Dimethylisoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
I Cortés, CMB Etichetti, JE Girardini, TS Kaufman… - …, 2019 - thieme-connect.com
A facile and convenient approach toward the total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline from phloroacetophenone is reported. The sequence entailed the selective 2,4-di-…
Number of citations: 11 www.thieme-connect.com
EM Kaiser, JR McClure - Journal of Organometallic Chemistry, 1979 - Elsevier
3-Dimethylisoquinoline and 6,7-dimethoxy-1,3-dimethylisoquinoline have been conveniently metalated by n-butyllithium and lithium diisopropylamide in ethers/hexane and by sodium …
Number of citations: 1 www.sciencedirect.com
S Fonzo, DF Vargas, TS Kaufman - Synthesis, 2019 - thieme-connect.com
A short and convenient total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, employing a C–H activation/alkenylation strategy, is reported. The approach involves the CeCl 3 ·7H 2 …
Number of citations: 6 www.thieme-connect.com
DF Vargas, EL Larghi… - European Journal of …, 2018 - Wiley Online Library
A convenient one pot microwave‐assisted 6π‐electron cyclization/aromatization approach toward 3‐methylisoquinolines is reported. The starting 1‐azatriene derivatives were prepared …
TR Govindachari, PC Parthasarathy… - Journal of the …, 1975 - pubs.rsc.org
Evidence for the absolute configuration of ancistrocladisine[(3S,7R)-7-(4,5-dimethoxy-2-methyl-1-naphthyl)-3,4-dihydro-6,8-dimethoxy-1,3-dimethylisoquinoline](1) and …
Number of citations: 26 pubs.rsc.org
A Montagnac, AHA Hadi, F Remy, M Païs - Phytochemistry, 1995 - Elsevier
Two new alkaloids were extracted from the bark of Ancistrocladus tectorius, 6,8-dimethoxy-3-hydroxymethyl-1-methylisoquinoline and the naphthylisoquinoline, 4′-O-…
Number of citations: 41 www.sciencedirect.com
JR McClure, EO Schlemper - Acta Crystallographica Section B …, 1978 - scripts.iucr.org
C2aH2tNO, monoclinic, P21/c, a= 13.990 (1), b---9.703 (1), c= 15.053 (1) A, fl= 117.32 (1), Z= 4, Pm= 1-241, Pc= 1-242 (1) g cm-3, g= 5.94 cm-l, final R (F2)= 0.061. The condensation of …
Number of citations: 2 scripts.iucr.org
W Zielinski - 1980 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE AZOTE COMPOSE BICYCLIQUE TRANSPOSITION COMPOSE ALIPHATIQUE COMPOSE VINYLIQUE CYCLISATION PHOSPHORE PENTAOXYDE! ACT …
Number of citations: 9 pascal-francis.inist.fr
F Caillé, F Buron, É Tóth, F Suzenet - 2011 - Wiley Online Library
Highly substituted isoquinolines have been synthesized by two different pathways using either a Pictet–Grams or a Bischler–Napieralski approach. While the first synthesis afforded C1‐…
GR Allen Jr, MJ Weiss - The Journal of Organic Chemistry, 1968 - ACS Publications
Reaction of 2-carbomethoxy-l, 4-benzoquinone (1) with ethyl 3-aminocrotonate (2a) gave ethyl frans-3-amino-2-(2-carbomethoxy-3, 6-dihydroxyphenyl) crotonate (3). This Michael-type …
Number of citations: 37 pubs.acs.org

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